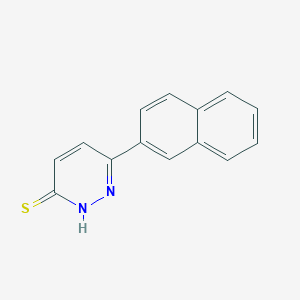

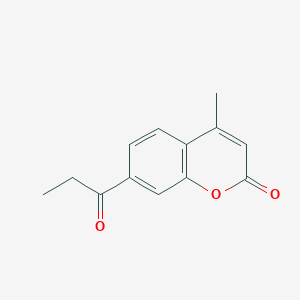

6-(Naphthalen-2-yl)pyridazine-3-thiol

Vue d'ensemble

Description

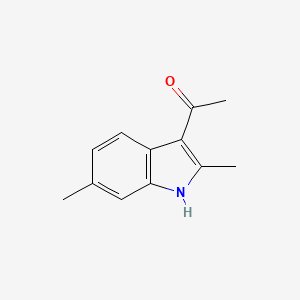

6-(Naphthalen-2-yl)pyridazine-3-thiol is a chemical compound123. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, there are related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been synthesized and evaluated for their anti-tubercular activity4.Molecular Structure Analysis

The molecular structure of 6-(Naphthalen-2-yl)pyridazine-3-thiol is not explicitly mentioned in the search results. However, the pyridazine ring, which is a part of this compound, is known to have unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity5.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, the pyridazine ring, which is a part of this compound, has unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development5.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Naphthalen-2-yl)pyridazine-3-thiol are not explicitly mentioned in the search results.Applications De Recherche Scientifique

CDK2 Inhibitors

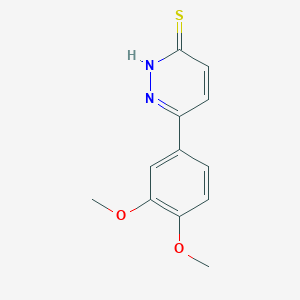

- Summary of Application : Compounds similar to “6-(Naphthalen-2-yl)pyridazine-3-thiol”, such as pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties, have been designed and synthesized as CDK2 inhibitors .

- Methods of Application : These compounds were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . The derived pyrazolopyridine-N-glycosides were synthesized via heterocyclization of the C2-thioxopyridine derivative followed by glycosylation using glucose and galactose .

- Results or Outcomes : The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme. Some of the most active inhibitors had IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .

Push-Pull Dyes

- Summary of Application : Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions, similar to “6-(Naphthalen-2-yl)pyridazine-3-thiol”, belong to the family of D-π-A push-pull dyes .

- Methods of Application : These compounds, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), show interesting optical properties, such as solvatochromism .

- Results or Outcomes : These compounds have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s (AD) .

Safety And Hazards

The safety and hazards of 6-(Naphthalen-2-yl)pyridazine-3-thiol are not explicitly mentioned in the search results.

Orientations Futures

There is no specific information available on the future directions of 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development4.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized databases or literature sources.

Propriétés

IUPAC Name |

3-naphthalen-2-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYMSEYOCVHYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Naphthalen-2-yl)pyridazine-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)

![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)

![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)